(-)-Phccc -

(-)-Phccc

Catalog Number: EVT-10885340
CAS Number:
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (-)-Phccc typically involves multi-step organic reactions that include the formation of thiazole rings and subsequent functionalization of aromatic systems. Common methodologies used in its synthesis include:

  • Condensation Reactions: Employed to construct thiazole frameworks.
  • Aromatic Substitution: For introducing trifluoromethyl groups.
  • Coupling Reactions: Used to connect various aromatic components.
Molecular Structure Analysis

The molecular structure of (-)-Phccc features multiple aromatic rings and functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

 Phccc C17H14N2O3\text{ Phccc }C_{17}H_{14}N_{2}O_{3}

Structural Data

  • Molecular Weight: 294.30g/mol294.30\,g/mol
  • Key Functional Groups: Thiazole rings, trifluoromethyl group, hydroxyl group.

The presence of these functional groups is critical for its interaction with metabotropic glutamate receptors, particularly enhancing the receptor's activity while inhibiting others within the group .

Chemical Reactions Analysis

(-)-Phccc exhibits significant reactivity due to its structure, allowing it to participate in various chemical reactions relevant to its pharmacological activity. Key reactions include:

  • Binding Interactions: (-)-Phccc acts by binding to specific sites on mGluR4, modulating receptor activity and influencing downstream signaling pathways.
  • Inhibition Mechanism: The compound has been shown to inhibit group I metabotropic glutamate receptors (mGluR2 and mGluR8), which plays a role in neurotransmission dynamics.

The IC50 value for (-)-Phccc is approximately 3μM3\,\mu M, indicating its potency in inhibiting certain receptor activities .

Mechanism of Action

The mechanism of action for (-)-Phccc involves its role as a positive allosteric modulator for mGluR4. Upon binding to this receptor:

  1. Enhancement of Agonist Potency: It increases the effectiveness of agonists that activate mGluR4.
  2. Protection Against Neuronal Apoptosis: Activation of mGluR4 by (-)-Phccc has been found to protect neurons from apoptosis due to trophic deprivation.
  3. Influence on Neurotransmitter Release: By modulating mGluR4 activity, (-)-Phccc can affect synaptic plasticity and neurotransmitter release dynamics .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary.

Chemical Properties

Relevant analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and UV-Vis spectroscopy to confirm structural integrity and purity during synthesis .

Applications

(-)-Phccc has notable applications in scientific research, particularly in neuropharmacology:

  1. Research on Glutamate Receptors: Its ability to selectively enhance mGluR4 activity while inhibiting other group I receptors makes it valuable for studying the nuanced roles of these receptors in neurological conditions.
  2. Potential Therapeutic Uses: Investigations into its effects on anxiety, schizophrenia, and neuroprotection highlight its potential therapeutic applications.
  3. Modeling Synaptic Plasticity: Studies involving (-)-Phccc contribute to understanding synaptic mechanisms and plasticity related to learning and memory processes .
Introduction to (-)-PHCCC in Neuropharmacological Research

Historical Context and Discovery of (-)-PHCCC as a Metabotropic Glutamate Receptor Modulator

(-)-N-Phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, known as (-)-PHCCC, emerged in the late 1990s as a significant compound in glutamate receptor pharmacology. Initial characterization identified it as a racemic mixture ((±)-PHCCC) acting as a selective antagonist for group I metabotropic glutamate receptors (metabotropic glutamate receptor 1 and metabotropic glutamate receptor 5) with an half-maximal inhibitory concentration value of approximately 3 μM. This represented a substantial potency increase (67-fold) over earlier antagonists like (S)-4-carboxyphenylglycine [9]. Crucially, enantiomeric separation revealed that the biological activity resided exclusively in the (-)-enantiomer, marking a pivotal advancement in receptor subtype selectivity [1] [4].

A breakthrough came in 2003 when Maj and colleagues demonstrated that (-)-PHCCC functioned as a positive allosteric modulator for metabotropic glutamate receptor 4. Their research showed (-)-PHCCC potentiated the response of metabotropic glutamate receptor 4 to its endogenous agonist, L-(+)-2-Amino-4-phosphonobutyric acid, enhancing both agonist potency and maximal efficacy. At higher concentrations, (-)-PHCCC exhibited low-efficacy agonist activity at metabotropic glutamate receptor 4 itself. Critically, (-)-PHCCC displayed remarkable selectivity, showing no activity at metabotropic glutamate receptor 2, metabotropic glutamate receptor 3, metabotropic glutamate receptor 5a, metabotropic glutamate receptor 7b, or metabotropic glutamate receptor 8a at concentrations effective for metabotropic glutamate receptor 4 modulation. Partial antagonist activity (30% maximum efficacy) was observed only at metabotropic glutamate receptor 1b [4]. This discovery positioned (-)-PHCCC as one of the first highly selective pharmacological tools for probing metabotropic glutamate receptor 4 function, a receptor subtype previously difficult to target specifically due to the lack of selective ligands.

Table 1: Key Milestones in the Discovery and Characterization of (-)-PHCCC

YearMilestoneSignificanceReference Source
~1996Synthesis and initial characterization of (±)-PHCCCIdentified as a novel group I metabotropic glutamate receptor antagonist scaffoldAnnoura et al. (Cited in [9])
2003Discovery of (-)-enantiomer's activity as a metabotropic glutamate receptor 4 positive allosteric modulatorRevealed selective positive allosteric modulation and weak agonist activity at metabotropic glutamate receptor 4Maj et al. [4]
2003Demonstration of neuroprotection against NMDA and β-amyloid toxicityEstablished potential therapeutic relevance for neurodegenerative conditionsMaj et al. [4]
2004Proof of antiparkinsonian effects in vivoValidated metabotropic glutamate receptor 4 as a therapeutic target using (-)-PHCCCMarino et al. (Cited in [9])

The significance of (-)-PHCCC was further underscored by its functional effects in neural systems. It reduced excitotoxic neuronal death in cortical cultures, an effect blocked by the group III metabotropic glutamate receptor antagonist (RS)-α-methylserine-O-phosphate, confirming metabotropic glutamate receptor 4 mediation [4]. Furthermore, (-)-PHCCC potentiated L-(+)-2-Amino-4-phosphonobutyric acid-mediated inhibition of striatopallidal synaptic transmission in vitro [9]. Most compellingly, systemic administration of (-)-PHCCC produced clear antiparkinsonian effects in rodent models, reducing akinesia without inducing dyskinesias, thereby validating metabotropic glutamate receptor 4 potentiation as a novel therapeutic strategy for Parkinson's disease [1] [9]. This combination of receptor-level selectivity and compelling in vivo efficacy solidified (-)-PHCCC's status as a critical tool compound for advancing understanding of metabotropic glutamate receptor 4 biology and allosteric modulation principles.

Role in Advancing Allosteric Modulation Theory for Class C G Protein-Coupled Receptors

(-)-PHCCC played a pivotal role in elucidating the mechanistic and therapeutic potential of allosteric modulation for Class C G Protein-Coupled Receptors. Class C G Protein-Coupled Receptors, including metabotropic glutamate receptors, gamma-aminobutyric acid type B receptor, and the calcium-sensing receptor, possess a large extracellular Venus flytrap domain housing the orthosteric site (where endogenous ligands bind) and a transmembrane heptahelical domain (7 transmembrane domain) containing allosteric sites [6] [7]. Unlike orthosteric ligands, allosteric modulators bind topographically distinct sites, often within the 7 transmembrane domain, to modulate receptor function. (-)-PHCCC, acting as a positive allosteric modulator at metabotropic glutamate receptor 4, became a key exemplar of this paradigm, demonstrating several theoretical and practical advantages:

  • Enhanced Receptor Subtype Selectivity: Orthosteric sites are often highly conserved within receptor families, making subtype-selective drug development challenging. (-)-PHCCC's selectivity for metabotropic glutamate receptor 4 over other group III metabotropic glutamate receptors (metabotropic glutamate receptor 6,7,8) and its lack of activity on group I/II metabotropic glutamate receptors highlighted how allosteric sites, being less conserved than orthosteric pockets, offer a path to highly selective compounds [4] [7]. This selectivity was instrumental in dissecting the specific functions of metabotropic glutamate receptor 4 without confounding effects from modulating other closely related receptors.
  • Probe for Transmembrane Domain Binding and Activation Mechanism: Chimeric receptor studies localized the binding site of (-)-PHCCC to the transmembrane domain of metabotropic glutamate receptor 4 [4]. This finding supported the emerging concept that the 7 transmembrane domain of Class C G Protein-Coupled Receptors, analogous to the retinal binding pocket in rhodopsin-like (Class A) G Protein-Coupled Receptors, harbors druggable allosteric sites. Mechanistically, positive allosteric modulators like (-)-PHCCC were proposed to stabilize an active conformation of the 7 transmembrane domain, facilitating G protein coupling upon orthosteric agonist binding, or in some cases (like (-)-PHCCC at high concentrations), directly inducing a degree of receptor activation [3] [7]. Negative allosteric modulators, conversely, were thought to act like inverse agonists in Class A G Protein-Coupled Receptors, stabilizing inactive conformations.
  • "Biased Modulation" Potential: While not fully explored with (-)-PHCCC itself, its identification spurred research into allosteric modulators that could differentially affect specific signaling pathways downstream of a receptor (biased signaling). The modular nature of Class C G Protein-Coupled Receptors, with distinct domains responsible for ligand binding and G protein coupling, inherently allows allosteric modulators in the 7 transmembrane domain to potentially alter signal transduction efficiency or pathway preference independently of orthosteric ligand binding affinity [6].
  • Therapeutic Advantages over Orthosteric Agonists: (-)-PHCCC exemplified key therapeutic benefits of positive allosteric modulators. It acts only when and where the endogenous agonist (glutamate) is present, preserving the temporal and spatial patterns of physiological receptor activation. This "activity-dependence" reduces risks of receptor desensitization, tolerance, and excessive receptor activation often seen with direct orthosteric agonists [3] [7]. Furthermore, (-)-PHCCC's relatively hydrophobic nature (compared to highly polar orthosteric glutamate analogs like L-(+)-2-Amino-4-phosphonobutyric acid) conferred improved blood-brain barrier penetration, essential for targeting central nervous system disorders like Parkinson's disease [7].

Table 2: Properties of (-)-PHCCC as a Paradigmatic Class C G Protein-Coupled Receptor Positive Allosteric Modulator

Property(-)-PHCCC DemonstrationTheoretical/Technical Advantage
Subtype SelectivityPotentiated metabotropic glutamate receptor 4; No effect on metabotropic glutamate receptor 2,3,5a,7b,8a; Weak mGlu1b antagonismEnables precise pharmacological dissection of receptor subtype function; Reduces off-target effects
Binding Site LocationTransmembrane heptahelical domain (7 transmembrane domain)Confirmed 7 transmembrane domain as druggable target for Class C G Protein-Coupled Receptors; Site distinct from conserved orthosteric site allows greater selectivity
Mode of ActionEnhances potency & efficacy of L-(+)-2-Amino-4-phosphonobutyric acid; Weak agonist efficacy aloneAmplifies endogenous signaling only when/where glutamate is released (activity-dependence); Lower risk of receptor desensitization vs. full agonists
Blood-Brain Barrier PenetrationDemonstrated efficacy in rodent models of Parkinson's disease following systemic administrationFacilitates development of centrally-acting therapeutics
Chemical NatureHydrophobic small molecule (Molecular Weight = 294.31)More favorable drug-like properties than polar orthosteric agonists; Amenable to high-throughput screening

The impact of (-)-PHCCC extended beyond metabotropic glutamate receptor 4. Its success spurred intensive efforts to discover and characterize allosteric modulators for other Class C G Protein-Coupled Receptors, including metabotropic glutamate receptor 5 negative allosteric modulators for fragile X syndrome and anxiety, metabotropic glutamate receptor 2 positive allosteric modulators for schizophrenia and anxiety, and calcium-sensing receptor positive allosteric modulators (like cinacalcet) for hyperparathyroidism [3] [6]. Research on (-)-PHCCC and related compounds solidified the concept that targeting allosteric sites on Class C G Protein-Coupled Receptors offers a powerful strategy for developing novel therapeutics with improved selectivity and potentially fewer side-effect liabilities compared to orthosteric ligands, opening new possibilities for treating a wide range of central nervous system disorders including Parkinson's disease, anxiety, schizophrenia, and chronic pain [1] [3] [7]. The compound remains a fundamental reference point in the pharmacology of allosteric modulation.

Properties

Product Name

(-)-Phccc

IUPAC Name

(1aS,7Z,7aS)-7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c20-16(18-11-6-2-1-3-7-11)17-10-13(17)15(19-21)12-8-4-5-9-14(12)22-17/h1-9,13,21H,10H2,(H,18,20)/b19-15+/t13-,17-/m0/s1

InChI Key

FPXPIEZPAXSELW-QLYAPRMXSA-N

Canonical SMILES

C1C2C1(OC3=CC=CC=C3C2=NO)C(=O)NC4=CC=CC=C4

Isomeric SMILES

C1[C@@H]\2[C@]1(OC3=CC=CC=C3/C2=N\O)C(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.